molecular formula C10H7F3N4S B4773470 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole

6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole

Cat. No. B4773470
M. Wt: 272.25 g/mol
InChI Key: AUVNETCQLMFRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific fields. This compound has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole is not fully understood. However, it has been proposed that this compound acts as an electron acceptor in organic semiconductors. This means that it can accept electrons from other molecules, leading to the formation of a charge transfer complex. This complex can then be used for various applications in organic electronics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole have not been extensively studied. However, it has been shown to have low toxicity and good biocompatibility, making it a potential candidate for biomedical applications. It has also been shown to have good stability and solubility, which are important properties for the development of organic semiconductors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole in lab experiments is its high purity and yield. This compound can be synthesized with high yields using various methods, making it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are many future directions for the research of 6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole. One of the most promising directions is the development of organic semiconductors for use in electronic devices. This compound has shown promising results in the development of organic field-effect transistors and organic solar cells, and further research in this area could lead to the development of more efficient and cost-effective electronic devices. Another future direction is the use of this compound in biomedical applications, such as drug delivery and tissue engineering. Further research in these areas could lead to the development of new therapies for various diseases and conditions.

Scientific Research Applications

6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole has been studied for its potential applications in various scientific fields. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of electronic devices such as organic field-effect transistors and organic solar cells.

properties

IUPAC Name

6-ethyl-7-(trifluoromethyl)imidazo[4,5-g][2,1,3]benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4S/c1-2-17-6-4-3-5-7(16-18-15-5)8(6)14-9(17)10(11,12)13/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVNETCQLMFRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=NSN=C3C=C2)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
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6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
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6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
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6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
Reactant of Route 5
6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole
Reactant of Route 6
6-ethyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole

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